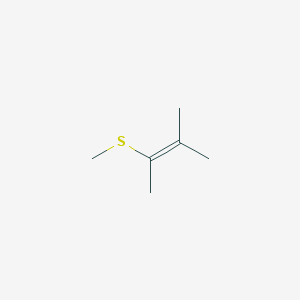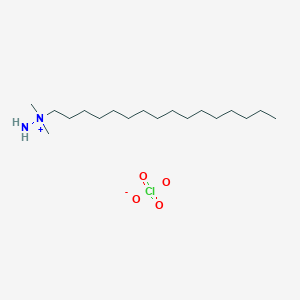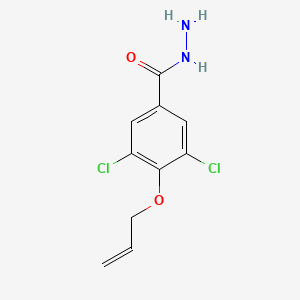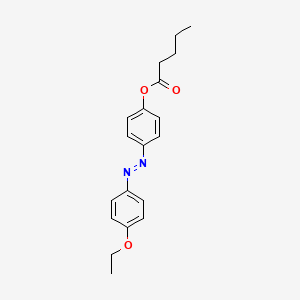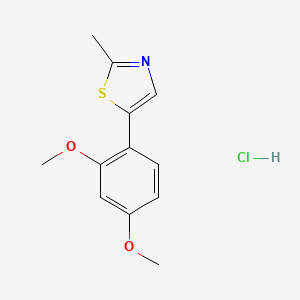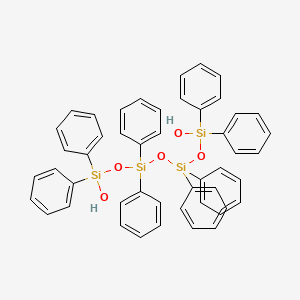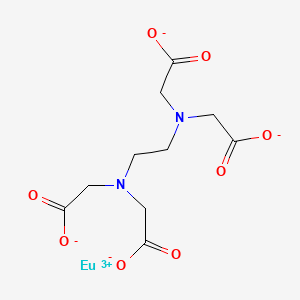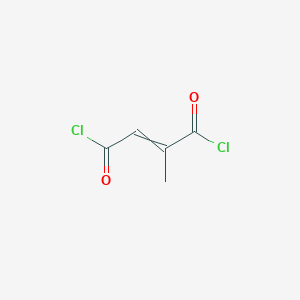
2-Methylbut-2-enedioyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by the presence of two acyl halogenide groups and a double bond in its structure . This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbut-2-enedioyl dichloride typically involves the chlorination of 2-methylbut-2-enedioic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the acid to the dichloride .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbut-2-enedioyl dichloride undergoes various types of chemical reactions, including:
Addition Reactions: The compound can react with halogens such as bromine (Br2) and chlorine (Cl2) to form vicinal dihalides.
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles like amines and alcohols to form corresponding amides and esters.
Common Reagents and Conditions
Halogenation: Reagents like Br2 and Cl2 in aprotic solvents are used for addition reactions.
Nucleophilic Substitution: Reagents such as amines and alcohols in the presence of a base like pyridine are used for substitution reactions.
Major Products Formed
Vicinal Dihalides: Formed from halogenation reactions.
Amides and Esters: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Methylbut-2-enedioyl dichloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methylbut-2-enedioyl dichloride involves its reactivity with nucleophiles and electrophiles. The compound’s double bond and acyl halogenide groups make it highly reactive in addition and substitution reactions. The molecular targets include nucleophilic sites on biomolecules and other organic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbut-2-ene: An alkene with a similar structure but without the acyl halogenide groups.
2-Butenedioyl dichloride: A compound with a similar backbone but different substituents.
Uniqueness
2-Methylbut-2-enedioyl dichloride is unique due to its combination of a double bond and two acyl halogenide groups, which confer distinct reactivity and versatility in chemical synthesis .
Propriétés
Numéro CAS |
20537-97-7 |
|---|---|
Formule moléculaire |
C5H4Cl2O2 |
Poids moléculaire |
166.99 g/mol |
Nom IUPAC |
2-methylbut-2-enedioyl dichloride |
InChI |
InChI=1S/C5H4Cl2O2/c1-3(5(7)9)2-4(6)8/h2H,1H3 |
Clé InChI |
LATZCKQPCAXJJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)

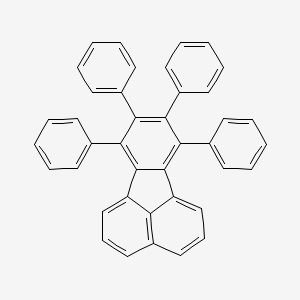
![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)
![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
